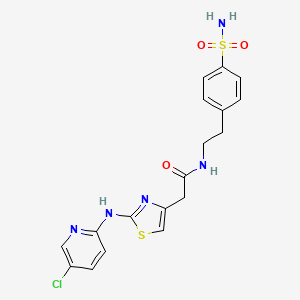
N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic regulators that play a crucial role in gene expression and are involved in various cellular processes, including inflammation, cell cycle regulation, and apoptosis. CPI-0610 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being investigated in clinical trials.
Mécanisme D'action
N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This leads to the downregulation of genes involved in inflammation and cancer progression, including MYC, a proto-oncogene that is frequently overexpressed in cancer. This compound also induces apoptosis in cancer cells and inhibits the growth of tumor cells in vitro and in vivo.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also inhibits the growth of cancer cells and induces apoptosis in vitro and in vivo. This compound has been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages as a research tool, including its specificity for BET proteins, its ability to downregulate multiple genes involved in cancer progression, and its potential to enhance the efficacy of other anti-cancer agents when used in combination. However, this compound also has some limitations, including its relatively low potency compared to other BET inhibitors, its poor solubility in aqueous solutions, and its potential for off-target effects at high doses.
Orientations Futures
There are several potential future directions for research on N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective BET inhibitors that can overcome some of the limitations of this compound. Another area of interest is the investigation of the potential of this compound in combination with other anti-cancer agents, particularly immune checkpoint inhibitors. Additionally, the role of BET proteins in other diseases, such as autoimmune disorders and cardiovascular disease, could be explored using this compound as a research tool.
Méthodes De Synthèse
The synthesis of N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, starting with the reaction of 6-cyano-5-methyl-1H-indazole with propargyl bromide to form 6-cyano-5-methyl-1-(prop-2-yn-1-yl)-1H-indazole. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been described in detail in a research article by Wang et al. (2016).
Applications De Recherche Scientifique
N-(6-Cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. It inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of genes involved in inflammation and cancer progression. This compound has been found to be effective in various types of cancer, including hematological malignancies and solid tumors. It has also been shown to enhance the efficacy of other anti-cancer agents when used in combination.
Propriétés
IUPAC Name |
N-(6-cyano-5-methyl-1H-indazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-16(24)23-6-4-12(5-7-23)18(25)20-17-14-8-11(2)13(10-19)9-15(14)21-22-17/h3,8-9,12H,1,4-7H2,2H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUJWIBCGSHFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C#N)NN=C2NC(=O)C3CCN(CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B2881672.png)

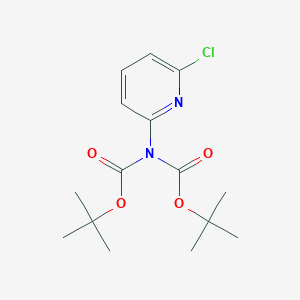
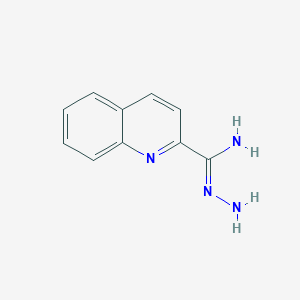
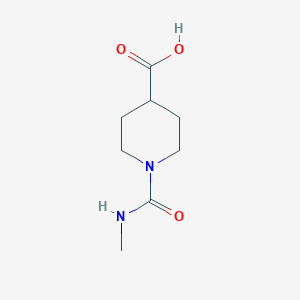
![2-Chloro-1-[4-(3-phenoxypropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B2881679.png)
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2881680.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2881681.png)


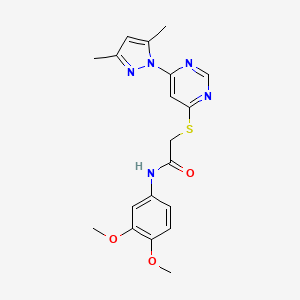
![11-(4-Chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2881690.png)
